6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDNSLDSVOCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde in the presence of a catalyst to form the pyrrolo[3,2-B]pyridine core. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group modifications. Reaction conditions such as temperature, solvent, and pH are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid.
Reduction: 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Electronic Effects : The methoxy group in the target compound donates electron density via resonance, stabilizing the aromatic system and altering redox properties compared to bromine (electron-withdrawing in ) or isopropyl (steric but electronically neutral in ).
- Reactivity : The aldehyde group at position 2 is a reactive site for nucleophilic additions, common across all listed derivatives. However, the absence of a substituent at position 6 (as in ) simplifies synthesis but reduces tunability for specific applications.
Functional Group Comparisons
Aldehyde vs. Carboxylic Acid Derivatives
6-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid () replaces the aldehyde with a carboxylic acid (-COOH) at position 3. This substitution shifts utility toward peptide coupling or metal-organic frameworks, whereas the aldehyde in the target compound is more suited for Schiff base formation or cross-coupling reactions .
Aldehyde vs. Ester Derivatives
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () features an ester (-COOEt) group. Esters are less reactive than aldehydes but offer stability for intermediate storage. The 60% yield reported for such esters suggests efficient synthetic routes, though the target compound’s aldehyde may require milder conditions to prevent oxidation.
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS Number: 1427502-58-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C9H8N2O2
- Molecular Weight: 176.17 g/mol
- Physical Form: Powder
- Purity: 95%
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
1. Inhibition of Kinases
Recent studies have highlighted the compound's role as an inhibitor of specific kinases, particularly MPS1 (Monopolar Spindle 1). MPS1 is crucial for the regulation of mitosis and has been implicated in various cancers. The compound has shown:
- IC50 Value: Approximately 0.025 µM against MPS1, indicating strong inhibitory potential .
- Cell-Based Activity: Demonstrated antiproliferative effects in HCT116 human colon cancer cells with a GI50 of 0.55 µM .
The compound stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding. This mechanism is significant for its therapeutic potential in cancer treatment . Additionally, it has been suggested that the methoxy group enhances the compound's binding affinity and selectivity.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study focused on the compound's effects on tumor xenografts demonstrated that oral administration resulted in significant tumor growth inhibition. The findings suggest that the compound could serve as a lead for developing new anticancer agents targeting MPS1 .
Study 2: Selectivity and Stability
Another investigation examined various analogs of pyrrolo[3,2-b]pyridine derivatives. It was found that modifications at the C-2 position could enhance metabolic stability while maintaining potent inhibition against MPS1 . This highlights the importance of structural optimization in drug development.
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde?
The synthesis typically involves cyclization of pyrrolopyridine precursors or functionalization of pre-formed heterocycles. For example:
- Cyclization strategies : Pyrrolo[3,2-b]pyridine derivatives are often synthesized via intramolecular cyclization of enaminones or propargylamine intermediates under thermal or acidic conditions .
- Aldehyde introduction : The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors. For instance, pyridinecarbaldehydes are synthesized by reacting pyridylmethyl derivatives with oxidizing agents like MnO₂ .
- Methoxy group installation : Methoxy groups are typically added via nucleophilic substitution using methoxide or protected intermediates .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, particularly the aldehyde proton (~9-10 ppm) and methoxy group (~3.8-4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNO: 177.0664) .
- HPLC-PDA : Assesses purity and detects impurities, especially when synthesizing derivatives for biological studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of derivatives?
- Temperature control : Reactions involving aldehyde groups (e.g., oxime formation) require low temperatures (0–5°C) to prevent side reactions like aldol condensation .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for brominated analogs, as seen in related pyrrolopyridines .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene is preferred for boron-mediated reactions to avoid coordination .
Q. How should contradictory data on the aldehyde group’s reactivity be resolved?
Discrepancies may arise from solvent polarity, steric effects, or competing pathways. Methodological approaches include:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and side products .
- Computational modeling : DFT calculations predict electron density at the aldehyde carbon, guiding nucleophilic attack feasibility .
- Comparative analysis : Test reactivity under standardized conditions (e.g., pH, temperature) using analogs like 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as controls .
Q. What strategies are effective for evaluating biological activity of this compound?
- Structure-activity relationship (SAR) studies : Modify the methoxy or aldehyde groups and test against targets (e.g., kinases, antimicrobial assays) .
- Docking simulations : Use the aldehyde moiety as a hydrogen bond acceptor in molecular docking with proteins (e.g., ATP-binding sites) .
- In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assay) before advancing to in vivo models, as seen in related pyrrolo[3,4-c]pyridines .
Q. How can stability issues in aqueous solutions be mitigated?
- Protection of the aldehyde : Convert to oximes or acetals using hydroxylamine or ethylene glycol, respectively, to prevent hydration or polymerization .
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N or Ar) to avoid degradation .
- pH control : Buffered solutions (pH 6–7) minimize aldehyde reactivity, as demonstrated for pyridine-2-carbaldehyde derivatives .
Data Contradiction and Validation
Q. How to address inconsistencies in reported spectroscopic data?
- Reproducibility checks : Replicate experiments using identical conditions (e.g., solvent, concentration) as original studies .
- Isotopic labeling : Use C-labeled aldehyde groups to confirm NMR assignments and rule out solvent artifacts .
- Inter-laboratory validation : Cross-validate data with independent labs, especially for CAS-registered compounds like 1190317-86-2 .
Q. What are the pitfalls in interpreting biological assay results?
- Off-target effects : The aldehyde group may react with thiols in assay media, generating false positives. Include control experiments with aldehyde-free analogs .
- Metabolic instability : Rapid oxidation of the aldehyde to carboxylic acid in cell culture (e.g., via aldehyde dehydrogenase) may underestimate activity. Use stabilized prodrugs for accurate assessment .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
